molecular formula C15H11ClO5 B6410919 3-(4-Chloro-3-methoxycarbonylphenyl)-5-hydroxybenzoic acid CAS No. 1261899-94-8

3-(4-Chloro-3-methoxycarbonylphenyl)-5-hydroxybenzoic acid

Cat. No.: B6410919
CAS No.: 1261899-94-8
M. Wt: 306.70 g/mol
InChI Key: STJUGEAIOKPFHJ-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methoxycarbonylphenyl)-5-hydroxybenzoic acid is an organic compound characterized by its unique structure, which includes a chloro-substituted phenyl ring and a hydroxybenzoic acid moiety

Properties

IUPAC Name

3-(4-chloro-3-methoxycarbonylphenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO5/c1-21-15(20)12-7-8(2-3-13(12)16)9-4-10(14(18)19)6-11(17)5-9/h2-7,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJUGEAIOKPFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692032
Record name 4'-Chloro-5-hydroxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261899-94-8
Record name 4'-Chloro-5-hydroxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-methoxycarbonylphenyl)-5-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the esterification of 4-chloro-3-methoxycarbonylphenylboronic acid followed by a coupling reaction with a suitable benzoic acid derivative. The reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are critical to achieving the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-methoxycarbonylphenyl)-5-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

3-(4-Chloro-3-methoxycarbonylphenyl)-5-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-methoxycarbonylphenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets. The chloro and hydroxy groups enable the compound to form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(methoxycarbonyl)phenylboronic acid
  • 3-Chloro-4-methoxyphenylboronic acid
  • 3-Fluorophenylboronic acid

Uniqueness

3-(4-Chloro-3-methoxycarbonylphenyl)-5-hydroxybenzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in both synthetic chemistry and biological research .

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